Home > Products > Screening Compounds P54085 > 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine - 2034527-05-2

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Catalog Number: EVT-2902308
CAS Number: 2034527-05-2
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

    Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound containing both a pyrazole and pyrimidine ring system, with trifluoromethyl substituents, connected by a piperidine moiety. The crystal structure of this compound was reported, highlighting its specific arrangement in a solid state. []

    Compound Description: This compound represents a pyrazoline derivative synthesized through the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide. The structure, confirmed through spectroscopic analyses (IR, 1H-NMR, 13C-NMR, and mass spectrometry), features a pyrazoline ring connected to a pyridine ring via a methanone linker. []

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

    Compound Description: PF-06700841 is a potent and selective dual inhibitor of TYK2 and JAK1, crucial enzymes involved in cytokine signaling pathways related to autoimmune diseases. [] This compound exhibits promising efficacy in treating conditions like psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis, as demonstrated in Phase III clinical trials. []

    Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist. Its analgesic effects are linked to complex neuroadaptive mechanisms, including inverse tolerance and synergistic interactions within pain pathways. [, ] Notably, it displays unique long-lasting pain relief in a rat model of trigeminal neuropathic pain, surpassing the effectiveness of morphine in this context. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

    Compound Description: Compound 2a emerged as a promising fungicide during the optimization of tebufenpyrad, a commercial insecticide. [] It exhibits superior fungicidal activity compared to existing commercial fungicides like diflumetorim. []

    Compound Description: This compound was identified as a byproduct during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative being investigated as a potential anti-tuberculosis drug candidate. []

ADX47273 [(S)-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

    Compound Description: ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] Preclinical studies show promising antipsychotic-like and procognitive effects. [] Mechanistically, it enhances N-methyl-d-aspartate receptor function, making it a potential therapeutic avenue for schizophrenia. []

(E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

    Compound Description: This molecule contains a morpholine ring linked to a pyrimidine ring through an ether linkage. The pyrimidine is further substituted with a styrylpyridine unit. The crystal structure highlights its non-coplanar aromatic ring system. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] Notably, its unique structural features, including low lipophilicity and projected low clinical efficacious plasma exposure for migraine, suggest a reduced risk of hepatotoxicity. [] This property makes it a promising candidate for acute migraine treatment. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

    Compound Description: This compound is a derivative of Imatinib, a tyrosine kinase inhibitor primarily used in leukemia treatment. [] Unlike previously characterized Imatinib salts, this particular derivative exists in its freebase form. []

(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone

    Compound Description: This compound represents a class of molecules acting as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [] This enzyme plays a role in regulating cortisol levels, and its inhibition is considered a therapeutic strategy for metabolic syndrome, type 2 diabetes, obesity, and related conditions. []

Aryl-{4-fluoro-4-[(2-pyridin-2-yl-ethylamino)-methyl]-piperidin-1-yl}-methanone

    Compound Description: This compound class represents a group of novel aryl-{4-fluoro-4-[(2-pyridin-2-yl-ethylamino)-methyl]-piperidin-1-yl}-methanone derivatives explored for their therapeutic potential, particularly as antidepressants, analgesics, anxiolytics, and neuroprotective agents. [] These compounds exert their effects by interacting with specific targets within the central nervous system. []

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

    Compound Description: This molecule, synthesized from a cinnoline precursor and isonicotinic acid hydrazide, contains a pyrazolocinnoline system linked to a pyridine ring via a methanone bridge. The structure was elucidated through spectroscopic methods. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    Compound Description: This compound features a chromenopyrazolopyridine core with a thienopyrimidine substituent. It was synthesized using a FeCl3-SiO2 catalyst. []

N-(6-((2r,3s)-3,4-Dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide

    Compound Description: This compound acts as a chemokine receptor modulator, suggesting potential therapeutic applications in diseases involving chemokine signaling pathways. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. It progressed to Phase 3 clinical trials for treating type 2 diabetes due to its ability to stimulate insulin secretion and improve glucose tolerance. [, ] Metabolic studies revealed its primary metabolic pathway involves hydroxylation at the pyrimidine ring's 5' position. [, ]

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

    Compound Description: This series of compounds displays potent antiproliferative activity against the human breast cancer cell line MCF7. [] Notably, some derivatives, like 5a and 5c, induce significant cell cycle arrest in the EGFR phase, leading to apoptotic cell death. [] These findings highlight their potential as starting points for designing more effective anticancer agents. []

{2-[1-(3,5-Bis-trifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)methanone

    Compound Description: This specific compound exists in a novel crystalline form, offering advantages for large-scale production due to its enhanced crystallinity. []

(S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone Fumarate Salt

    Compound Description: This compound, formulated as a fumarate salt, exhibits specific structural features and is likely under investigation for its potential therapeutic properties. [] The specific target and mechanism of action would require further research.

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone Hydrochloride

    Compound Description: This compound acts as an inhibitor of mast cell tryptase, an enzyme implicated in allergic and inflammatory responses. Its potential as a therapeutic agent for treating conditions associated with mast cell activation and tryptase release is being explored. [, ]

8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

    Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] Its inhibitory properties make it a potential candidate for treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

    Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of EGFR tyrosine kinase mutants, including those resistant to existing therapies. [] It displays a unique binding mode and strong antiproliferative activity against EGFR mutant-driven nonsmall cell lung cancer (NSCLC) cell lines, making it a potential drug candidate for this disease. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

    Compound Description: CHMFL-FLT3-122 acts as a potent and orally available inhibitor of FLT3 kinase, a key player in acute myeloid leukemia (AML). [] It demonstrates significant antiproliferative effects against FLT3-ITD positive AML cell lines and shows good bioavailability in preclinical studies. []

(2-Ethoxyphenyl)[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]methanone

    Compound Description: This compound contains a piperidine ring linked to a benzisoxazole group via a methanone bridge. The crystal structure reveals its specific conformation and intermolecular interactions. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: SR141716 is a potent and selective antagonist of the CB1 cannabinoid receptor. [, ] Studies using SR141716 have demonstrated its ability to inhibit the antinociceptive effects of both cannabinoid agonists, such as WIN 55,212-2, and non-cannabinoid analgesics like improgan. [, ] Interestingly, SR141716's ability to reduce improgan-induced pain relief does not seem to directly involve the CB1 receptor, suggesting the existence of alternative analgesic pathways. []

Poly[[tetramethanolbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]-diethyl ether-methanol (1/1/2)]

    Compound Description: This complex, featuring a pyrazolopyrimidine core, forms a polymeric structure with sodium ions and solvent molecules (diethyl ether, methanol). [] The crystallographic study reveals its intricate three-dimensional framework. []

N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)

    Compound Description: AMG 900 is a highly selective and orally bioavailable inhibitor of Aurora kinases, essential enzymes in cell division. [] It shows potent antitumor activity, particularly against multidrug-resistant cancer cell lines. [] Notably, despite its high metabolic clearance in vitro, AMG 900 exhibits favorable pharmacokinetic properties, indicating its potential as a best-in-class Aurora kinase inhibitor for cancer treatment. []

3-({(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile Monohydrate

    Compound Description: This compound, existing as a monohydrate, features a pyrrolopyrimidine system attached to a piperidine ring. The crystal structure highlights its chair conformation and hydrogen bonding interactions. []

{2,7-Dimethoxy-8-[4-(propan-2-yloxy)benzoyl]naphthalen-1-yl}[4-(propan-2-yloxy)phenyl]methanone

    Compound Description: This compound contains a naphthalene ring core with two substituted benzoyl groups attached. Its crystal structure reveals a non-coplanar arrangement of the aromatic rings. []

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

    Compound Description: NLX-204 is a biased agonist of the serotonin 5-HT1A receptor that preferentially stimulates ERK1/2 phosphorylation. [] It exhibits high selectivity for the 5-HT1A receptor over other receptors and has favorable drug-like properties, including high solubility, metabolic stability, and Caco-2 penetration. [] Additionally, it demonstrates robust antidepressant-like activity in preclinical models, suggesting its potential as a novel antidepressant drug candidate. []

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic Acid (N43)

    Compound Description: N43 is an inhibitor of the KDM5A histone demethylase, targeting a non-catalytic cysteine residue (Cys481) near the enzyme's active site. [] Its unique mechanism of action involves the formation of a covalent bond with Cys481 through its acrylamide moiety. []

2-(4-Phenyl-6-(4-(piperidin-1-yl)aryl substituted)pyrimidin-2-yl)isoindoline-1,3-diones

    Compound Description: This group represents a series of compounds with a piperidine ring linked to a pyrimidine ring, which is further substituted with an isoindoline-1,3-dione moiety. These compounds were evaluated for their antibacterial activity. []

3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

    Compound Description: This compound, synthesized via a multistep process, includes a piperidine ring connected to a benzisoxazole group, which is further linked to a pyridopyrimidine system. []

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This compound, particularly its benzoate salt in crystalline form A, exhibits strong inhibitory activity against tryptase. [] This enzyme plays a critical role in allergic
Overview

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound characterized by its unique structure, which combines elements of pyrimidine and piperidine. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications. The molecular formula for this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source

The compound has been referenced in various patents and scientific literature, highlighting its potential use in medicinal chemistry. Notably, it is associated with research focused on developing new therapeutic agents targeting various diseases.

Classification

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can be classified as a heterocyclic compound due to the presence of nitrogen-containing rings. It falls under the category of pyrimidine derivatives, which are frequently studied for their biological activities.

Synthesis Analysis

Methods

The synthesis of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Piperidine Ring: The initial step often involves the preparation of a piperidine derivative through cyclization reactions using appropriate precursors.
  2. Pyrimidine Ring Construction: Subsequently, a pyrimidine ring is constructed through condensation reactions involving urea or thiourea derivatives.
  3. Functionalization: The final steps involve functionalizing the compound to introduce the pyridine-4-carbonyl moiety, which can be achieved through acylation reactions.

Technical Details

The synthesis may require specific reagents such as acetic anhydride for acetylation or phosphorus oxychloride for chlorination. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine features:

Data

The compound's molecular weight is approximately 245.28 g/mol. Its structural representation can be illustrated using chemical drawing software to visualize the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine or pyrimidine rings can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine moiety allows it to undergo electrophilic substitution reactions.
  3. Hydrolysis: The ester or amide functionalities may be hydrolyzed under acidic or basic conditions.

Technical Details

Reaction conditions such as pH, temperature, and solvent can significantly influence the outcomes of these reactions, affecting both yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is primarily linked to its interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound may exhibit high binding affinity to specific receptors due to its structural features.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking active sites on target proteins, thereby modulating biological pathways involved in disease processes.

Data

Studies have shown that compounds with similar structures often interact with kinases or other enzyme classes, suggesting potential pathways for therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide and limited solubility in water are common characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.

Relevant data regarding melting point, boiling point, and density are often determined experimentally but may vary based on purity and synthesis method.

Applications

Scientific Uses

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine shows promise in several scientific domains:

  1. Pharmaceutical Development: It may serve as a lead compound for developing new medications targeting neurological disorders or cancers.
  2. Biochemical Research: Used in studies exploring enzyme inhibition and receptor binding mechanisms.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds.

This compound's unique structure and potential biological activity make it a valuable subject for ongoing research in medicinal chemistry and drug development.

Properties

CAS Number

2034527-05-2

Product Name

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

IUPAC Name

pyridin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone

Molecular Formula

C15H16N4O2

Molecular Weight

284.319

InChI

InChI=1S/C15H16N4O2/c20-14(12-4-8-16-9-5-12)19-10-1-3-13(11-19)21-15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-11H2

InChI Key

LVSRKALESQZZTF-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.